molecular formula C18H10Cl3F3N4O3 B2800882 5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 338775-03-4

5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2800882
CAS No.: 338775-03-4
M. Wt: 493.65
InChI Key: AYOHHULIYDNMGQ-UHFFFAOYSA-N
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Description

5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C18H10Cl3F3N4O3 and its molecular weight is 493.65. The purity is usually 95%.
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Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3F3N4O3/c1-27(15-10(21)5-7(6-25-15)18(22,23)24)28-16(29)12-13(26-31-14(12)17(28)30)11-8(19)3-2-4-9(11)20/h2-6,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOHHULIYDNMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C(C2=O)ON=C3C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13Cl2F3N4O2C_{16}H_{13}Cl_{2}F_{3}N_{4}O_{2}. The structure features a pyrroloisoxazole core, which is known for its diverse biological activities. The presence of chloro and trifluoromethyl groups on the pyridine ring enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight393.20 g/mol
Melting Point161–163 °C
SolubilitySoluble in DMSO and DMF

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer effects. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, the isoxazole moiety has been linked to selective inhibition of cancer cell growth through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

Studies have demonstrated that isoxazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The compound's structural features may enhance its interaction with COX-2, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. For example, similar compounds have been reported to exhibit sub-micromolar IC50 values against COX-2 .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within the cell. It is hypothesized that the compound binds to active sites on enzymes or receptors involved in inflammatory responses or cancer progression. This binding may lead to conformational changes that inhibit enzyme activity or disrupt receptor signaling pathways.

Case Studies

  • Isoxazole Derivatives in Cancer Treatment : A study highlighted the synthesis of various isoxazole derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values in the low micromolar range .
  • COX Inhibition Studies : Another investigation focused on the anti-inflammatory properties of isoxazole compounds. The study found that several derivatives exhibited selective COX-2 inhibition, demonstrating their potential as therapeutic agents for inflammatory diseases .

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